molecular formula C21H15ClN2O3 B5344370 N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide

Cat. No. B5344370
M. Wt: 378.8 g/mol
InChI Key: HOEYSCZJDGECTH-CSKARUKUSA-N
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Description

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide, also known as CBAFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the inhibition of pro-inflammatory cytokine production. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide in lab experiments is its versatility, as it has been shown to have potential applications in various fields. Another advantage is its fluorescent properties, which make it a useful tool for imaging studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide. One area of interest is the development of this compound-based fluorescent probes for the detection of specific biomolecules or environmental pollutants. Another area of interest is the optimization of this compound derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide involves a multistep process that starts with the reaction of 4-chlorobenzylamine with salicylic acid to form 2-(4-chlorobenzyl)-1,3-benzoxazole. The resulting compound is then reacted with furfural to form this compound through an aldol condensation reaction.

Scientific Research Applications

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. In material science, this compound has been used as a precursor for the synthesis of fluorescent polymers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions.

properties

IUPAC Name

(E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c22-15-5-3-14(4-6-15)12-21-24-18-13-16(7-9-19(18)27-21)23-20(25)10-8-17-2-1-11-26-17/h1-11,13H,12H2,(H,23,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEYSCZJDGECTH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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